(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol
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Description
“(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” is a derivative of benzo[a]pyrene, a known carcinogen . The compound has a molecular formula of C20H14O2 . It is derived from fossil fuel combustion, cigarette smoke, and generic biomass combustion including traffic emissions .
Synthesis Analysis
The synthesis of substituted pyrenes, such as “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol”, often involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene . The reactivity of this compound is displaced to positions 2 and 7 under Electrophilic Aromatic Substitution (EAS) conditions . Subsequent re-aromatization gives pyrene derivatives carrying substituents in either one or both extreme positions .Molecular Structure Analysis
The molecular structure of “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” is complex and its properties are dependent on the electronic configuration of the biologically activated metabolite . The activated metabolite exists mainly as four isomers, each having a distinct profile on the epoxide ring . These profiles generate differential reactivities of the epoxide group, which can be attributed to its local bond lengths, the electron localization function, and polarized bonds .Chemical Reactions Analysis
The chemical reactions of “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” are dependent on the electronic configuration of the biologically activated metabolite . Each of the isomers has a distinct profile on the epoxide ring, in terms of hydrogen bonds and in terms of the non-covalent interaction between the diol groups and the epoxide . These profiles generate differential reactivities of the epoxide group .Safety And Hazards
Future Directions
The future directions for the study of “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” could involve a detailed analysis of the energy landscape, geometry, and electronic configuration of the epoxide ring . This could provide novel and crucial information, which could assist in understanding the mechanism of toxic potential of this molecule .
properties
IUPAC Name |
(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-6,8,10,16,20-22H,7,9H2/t16-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHYAMCEKZOBEK-OXJNMPFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]([C@H]1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol | |
CAS RN |
61441-24-5 |
Source
|
Record name | Benzo(a)pyrene-9,10-diol, 7,8,9,10-tetrahydro-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061441245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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